4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]-4-oxo-N-propylbutanamide
Overview
Description
4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]-4-oxo-N-propylbutanamide is a compound that belongs to the class of piperidinyl-benzisoxazole derivatives. This compound is known for its significant role in the pharmaceutical industry, particularly in the development of atypical antipsychotic agents. It is structurally related to other well-known antipsychotic drugs such as risperidone and paliperidone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]-4-oxo-N-propylbutanamide typically involves the N-alkylation of a 3-piperidinyl-1,2-benzisoxazole derivative with an appropriate alkylating reagent . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]-4-oxo-N-propylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, often using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, and alkyl halides. Reaction conditions may vary but often involve the use of catalysts and specific temperature and pressure settings to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation with acyl chlorides can produce N-acylated derivatives, while alkylation with alkyl halides can yield N-alkylated products .
Scientific Research Applications
4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]-4-oxo-N-propylbutanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]-4-oxo-N-propylbutanamide involves its interaction with specific neurotransmitter receptors in the brain. It primarily targets dopamine and serotonin receptors, helping to balance these neurotransmitters and alleviate symptoms of psychosis . The compound’s efficacy is attributed to its ability to modulate these pathways, reducing the overactivity of dopamine and enhancing serotonin activity .
Comparison with Similar Compounds
Similar Compounds
Risperidone: Another piperidinyl-benzisoxazole derivative used as an antipsychotic agent.
Paliperidone: A metabolite of risperidone with similar pharmacological properties.
Iloperidone: An atypical antipsychotic with a similar chemical structure and mechanism of action.
Uniqueness
4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]-4-oxo-N-propylbutanamide is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile and receptor binding affinity. This uniqueness contributes to its effectiveness and side effect profile, making it a valuable compound in the treatment of psychiatric disorders .
Properties
IUPAC Name |
4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxo-N-propylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O3/c1-2-9-21-17(24)5-6-18(25)23-10-7-13(8-11-23)19-15-4-3-14(20)12-16(15)26-22-19/h3-4,12-13H,2,5-11H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRWRHLIRXTDLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC(=O)N1CCC(CC1)C2=NOC3=C2C=CC(=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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